6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
CAS No.: 40107-94-6
Cat. No.: VC3014878
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - 40107-94-6](/images/structure/VC3014878.png)
Specification
CAS No. | 40107-94-6 |
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Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one |
Standard InChI | InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3 |
Standard InChI Key | FOCYSKCIZCQTSR-UHFFFAOYSA-N |
SMILES | CN1CC2=C(C1=O)C=CC=N2 |
Canonical SMILES | CN1CC2=C(C1=O)C=CC=N2 |
Introduction
Chemical Identity and Properties
Basic Structural Information
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS: 40107-94-6) is characterized by a bicyclic heterocyclic structure featuring a pyridine ring fused with a pyrrole moiety, along with a methyl substituent at the 6-position and a ketone functionality at the 5-position . The compound has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, reflecting its relatively small molecular size.
Table 1: Physicochemical Properties of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Property | Value | Source |
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Chemical Formula | C8H8N2O | |
Molecular Weight | 148.16 g/mol | |
CAS Registry Number | 40107-94-6 | |
InChI | InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3 | |
Storage Conditions | 2-8°C |
Nomenclature and Synonyms
The compound is recognized by several synonyms in chemical databases and literature:
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6,7-dihydro-6-methyl-5H-Pyrrolo[3,4-b]pyridin-5-one
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5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-6-methyl-
Structural Characteristics and Chemical Reactivity
Structural Features
The 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold consists of a fused bicyclic system with several key features:
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A pyridine ring with a nitrogen atom at the 9-position (using the fused ring numbering system)
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A partly saturated pyrrole moiety with a nitrogen atom at the 7-position
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A carbonyl group at the 5-position, creating a lactam functionality
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A methyl substituent at the 6-position, introducing chirality to the molecule
This arrangement creates a structurally rigid core with multiple points for potential hydrogen bonding, both as donors and acceptors, which contributes to its biological activity profile.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives, including the 6-methyl variant, has been accomplished through several routes. One particularly efficient method involves a one-pot cascade sequence combining Ugi-3CR/aza Diels-Alder cycloaddition followed by N-acylation, decarboxylation, and dehydration steps . This multicomponent reaction approach allows for the rapid construction of the bicyclic scaffold while introducing various substituents.
Related Structural Analogues and Derivatives
Structural Analogues
Several compounds closely related to 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been identified and studied:
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6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS: 16087-93-7) - This analogue lacks the ketone functionality at the 5-position, resulting in a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol .
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6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS: 147739-88-6) - A more fundamental scaffold lacking both the methyl and ketone groups, this compound has been described as a small molecule drug that has reached phase II clinical trials .
Functionalized Derivatives
Various functionalized derivatives of the pyrrolo[3,4-b]pyridin-5-one scaffold have been synthesized to enhance specific biological activities:
Table 2: Selected Functionalized Derivatives Related to 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
These derivatives demonstrate the versatility of the core scaffold and its amenability to extensive structural modification, which has enabled the exploration of diverse pharmacological properties.
Analytical Characterization and Identification
Spectroscopic Identification
While specific spectroscopic data for 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is limited in the search results, the compound can be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Expected characteristic signals would include those from the methyl group, methylene protons at the 7-position, aromatic protons from the pyridine ring, and potentially the NH proton.
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Mass Spectrometry: The compound would typically show a molecular ion peak at m/z 148, corresponding to its molecular weight, along with fragmentation patterns characteristic of the heterocyclic system.
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Infrared Spectroscopy: Key absorption bands would include those for the carbonyl group (typically around 1650-1700 cm⁻¹) and C=N stretching from the pyridine ring.
Chromatographic Methods
Purification and analysis of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and related compounds can be achieved through various chromatographic techniques, with high-performance liquid chromatography (HPLC) being particularly useful for separating isomers and closely related derivatives.
Future Research Directions and Applications
Medicinal Chemistry Opportunities
The structural features of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one present several opportunities for medicinal chemistry exploration:
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Targeted Drug Design: Further modification of the core structure could yield compounds with enhanced selectivity for specific biological targets, such as kinases, receptors, or enzymes relevant to disease pathways.
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Multimodal Therapeutics: The scaffold could be incorporated into hybrid molecules that combine multiple pharmacophores, potentially addressing complex diseases through simultaneous targeting of multiple pathways.
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Prodrug Approaches: The functional groups present in the molecule offer potential sites for prodrug design, which could improve drug delivery, pharmacokinetics, or tissue targeting.
Methodological Advancements
Recent developments in synthetic chemistry suggest potential advances in the preparation of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one and its derivatives:
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Green Chemistry Approaches: Implementation of more environmentally friendly synthesis methods, such as solvent-free conditions, catalytic processes, or flow chemistry.
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Stereochemical Control: Development of asymmetric synthesis methods to selectively produce specific stereoisomers, which could have significant implications for biological activity.
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High-Throughput Synthesis: Adaptation of the synthetic routes to enable parallel synthesis of multiple derivatives for comprehensive structure-activity relationship studies.
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